molecular formula C15H9ClO2 B12975032 1-(Chloromethyl)anthracene-9,10-dione

1-(Chloromethyl)anthracene-9,10-dione

Cat. No.: B12975032
M. Wt: 256.68 g/mol
InChI Key: VNRYJGMZUWDRIM-UHFFFAOYSA-N
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Description

1-(Chloromethyl)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a chloromethyl group at the 1-position and two carbonyl groups at the 9 and 10 positions of the anthracene ring. It is a yellow crystalline solid that is used in various chemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)anthracene-9,10-dione can be synthesized through several methods. One common approach involves the chloromethylation of anthracene-9,10-dione using formaldehyde and hydrochloric acid in the presence of a catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound often involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Chloromethyl)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)anthracene-9,10-dione involves its ability to interact with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The compound’s planar structure allows it to intercalate into DNA, affecting its function and stability .

Comparison with Similar Compounds

Uniqueness: 1-(Chloromethyl)anthracene-9,10-dione is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for various chemical and biological studies .

Properties

Molecular Formula

C15H9ClO2

Molecular Weight

256.68 g/mol

IUPAC Name

1-(chloromethyl)anthracene-9,10-dione

InChI

InChI=1S/C15H9ClO2/c16-8-9-4-3-7-12-13(9)15(18)11-6-2-1-5-10(11)14(12)17/h1-7H,8H2

InChI Key

VNRYJGMZUWDRIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3C2=O)CCl

Origin of Product

United States

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